molecular formula C4H9N5 B1614475 1-propyl-1H-tetrazol-5-amine CAS No. 5340-04-5

1-propyl-1H-tetrazol-5-amine

Cat. No. B1614475
CAS RN: 5340-04-5
M. Wt: 127.15 g/mol
InChI Key: RUCUYFVAKOESSN-UHFFFAOYSA-N
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Description

1-propyl-1H-tetrazol-5-amine is a compound with a molecular weight of 127.15 . The IUPAC name for this compound is 1-propyl-1H-tetraazol-5-ylamine .


Molecular Structure Analysis

The InChI code for 1-propyl-1H-tetrazol-5-amine is 1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) . This indicates the presence of 4 carbon atoms, 9 hydrogen atoms, and 5 nitrogen atoms in the molecule.


Chemical Reactions Analysis

Tetrazoles, including 1-propyl-1H-tetrazol-5-amine, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

1-propyl-1H-tetrazol-5-amine is a solid at room temperature . It is stable under normal temperatures and pressures .

Scientific Research Applications

  • Medicinal and Pharmaceutical Applications

    • Tetrazole and its derivatives play a very important role in medicinal and pharmaceutical applications .
    • The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Antimicrobial Agents

    • Tetrazoles have been used in the design and synthesis of potent antimicrobial agents .
    • These agents have been evaluated for their affinity to DNA topoisomerase IV and gyrase, which are essential enzymes in bacterial DNA replication .
    • The results of these studies have shown that tetrazoles can be more effective antimicrobials than corresponding thioureas .
  • Synthesis of Complex Molecules

    • Tetrazoles have been used in the reaction of α-tetralone, 1H-tetrazol-5-amine, and aromatic aldehydes upon microwave irradiation .
    • This provides a convenient method for the synthesis of 5,6,7,12-tetrahydrobenzo[h]tetrazolo[5,1-b]quinazolines .
  • Click Chemistry

    • Tetrazoles have been used in click chemistry approaches .
    • Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the high yield of the desired product .
    • The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
  • Biochemistry

    • Tetrazoles, including 1H-tetrazole, are used for DNA synthesis in biochemistry .
    • The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .
    • Heterocycles of tetrazoles can stabilize the negative charge by delocalization and show corresponding carboxylic acid pKa values .
  • Material Science

    • Tetrazoles have been used in the development of high-energy materials .
    • These materials are used in various applications, including propellants, explosives, and pyrotechnics .
  • Agriculture

    • Tetrazoles have been used in the development of agrochemicals .
    • These compounds can act as plant growth regulators and can also be used in the synthesis of pesticides .
  • Electronics

    • Tetrazoles have been used in the electronics industry .
    • They can be used in the synthesis of certain types of dyes and pigments .
    • Additionally, they can be used in the production of certain types of polymers, which can be used in various electronic devices .
  • Chemical Synthesis

    • Tetrazoles can act as a bioisostere for carboxylic acid functional groups .
    • This makes them useful in the synthesis of a wide range of different compounds .

Safety And Hazards

While the specific safety and hazards information for 1-propyl-1H-tetrazol-5-amine is not available in the retrieved papers, it’s important to handle it with care to avoid exposure and contact with skin and eyes . The MSDS (Material Safety Data Sheet) should be referred for detailed safety and handling instructions .

Future Directions

Tetrazoles and their derivatives, including 1-propyl-1H-tetrazol-5-amine, continue to be of interest in medicinal and pharmaceutical applications . Future research may focus on developing more efficient and eco-friendly methods for their synthesis .

properties

IUPAC Name

1-propyltetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCUYFVAKOESSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00277699
Record name 1-propyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-tetrazol-5-amine

CAS RN

5340-04-5
Record name NSC3612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-propyl-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00277699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Nikolić, V Ajdačić, IM Opsenica - Journal of Organometallic Chemistry, 2019 - Elsevier
… In addition, 4-((5-amino-1H-tetrazol-1-yl)methyl)benzonitrile 1c and 1-propyl-1H-tetrazol-5-amine 1d reacted with bromobenzene 2a affording 3s and 3t in moderate yields. Furthermore, …
Number of citations: 5 www.sciencedirect.com
SM McGillivray, DN Tran, NS Ramadoss… - Antimicrobial agents …, 2012 - Am Soc Microbiol
… 1-Propyl-1H-tetrazol-5-amine was purchased from ChemBridge Corporation (San Diego, CA… stirred for 5 min, a solution of 203 mg 1-propyl-1H-tetrazol-5-amine in DMF-DCM (1:1) was …
Number of citations: 65 journals.asm.org

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